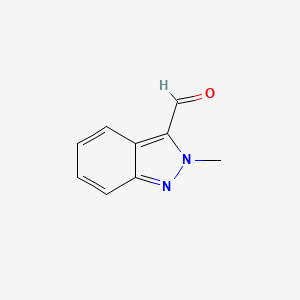

2-甲基-2H-吲唑-3-甲醛

描述

2-Methyl-2H-indazole-3-carbaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C9H8N2O . It has a molecular weight of 160.18 . The compound is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .

Synthesis Analysis

The synthesis of 2H-indazoles, including 2-methyl-2H-indazole-3-carbaldehyde, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 2-methyl-2H-indazole-3-carbaldehyde is 1S/C9H8N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-6H,1H3 .Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles, including 2-methyl-2H-indazole-3-carbaldehyde, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .It should be stored at -20°C in sealed storage, away from moisture .

科学研究应用

合成与结构分析

1H-吲唑-3-甲醛(2-甲基-2H-吲唑-3-甲醛的类似物)在合成化学中显示出显着的潜力。它可以通过吲哚的酸催化开环、随后重氮化和环化来合成,产生适合工业生产的产品 (Gong, 2012)。该方法因其简单、经济高效而具有优势。此外,已经使用 X 射线、FT-IR、FT-拉曼光谱和计算方法对 1H-吲唑-3-甲醛的结构特征进行了广泛分析,深入了解了其分子相互作用和稳定性 (Morzyk-Ociepa et al., 2021)。

在药物化学中的应用

在药物化学领域,与 2-甲基-2H-吲唑-3-甲醛相似的化合物已显示出显着的效用。例如,已经开发出一种使用与 2-甲基-2H-吲唑-3-甲醛密切相关的(吲哚-3-基)甲醛合成双杂芳乙烯荧光传感器的方法。该过程涉及微波辐射,产率高,适用于医药、生物有机和药物化学 (Aksenov et al., 2015)。

新型化合物合成

使用吲唑-3-甲醛衍生物合成新型化合物一直是近期研究的重点。例如,通过与 1-苯基-1H-1,2,3-三唑-4-甲醛缩合,合成了一系列新型的 (E)-2-[(1-苯基-1H-1,2,3-三唑-4-基)亚甲基]-2,3-二氢-1H-茚-1-酮衍生物。这些化合物表现出中等至良好的抗菌活性,突出了它们在开发新疗法中的潜力 (Swamy et al., 2019)。

杂环化学

2-甲基-2H-吲唑-3-甲醛等化合物在杂环化学中的作用至关重要。研究表明,茚酮与芳香甲醛缩合会引发有机化学中的各种转化,例如互变异构、异构化和缔合现象。这些研究提供了对环状查耳酮的相对稳定性和氢键在其分子行为中的作用的宝贵见解 (Shainyan & Sigalov, 2021)。

安全和危害

2-Methyl-2H-indazole-3-carbaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

未来方向

The future directions in the research of 2-methyl-2H-indazole-3-carbaldehyde and similar compounds involve the development of more efficient synthetic approaches, including reactions under catalyst- and solvent-free conditions . There is also interest in increasing the complexity and diversity of 2H-indazole derivatives through late-stage functionalization .

属性

IUPAC Name |

2-methylindazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWLSZQHLMZHHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355907 | |

| Record name | 2-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2H-indazole-3-carbaldehyde | |

CAS RN |

34252-54-5 | |

| Record name | 2-methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

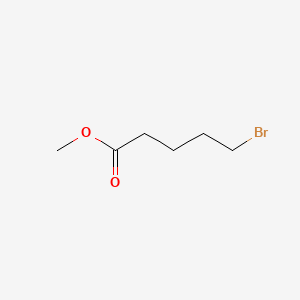

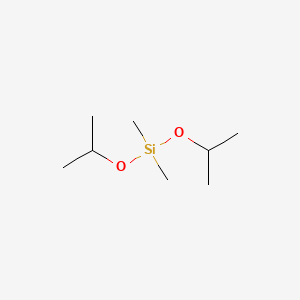

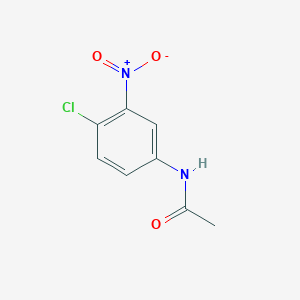

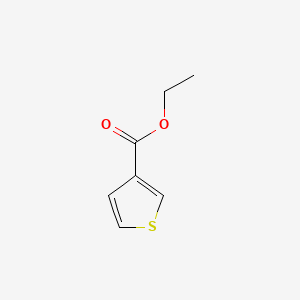

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。